N-(3-aminocyclobutyl)cyclobutanecarboxamide

Description

Historical Context and Chemical Classification

N-(3-aminocyclobutyl)cyclobutanecarboxamide belongs to the broader family of cyclobutanecarboxamides, which have emerged as increasingly important structural motifs in medicinal chemistry over the past two decades. The compound represents a significant advancement in the field of strained carbocycles, where four-membered rings have gained recognition for their unique properties and pharmaceutical potential. Cyclobutanes, as the second most strained saturated monocarbocycle after cyclopropane, possess a strain energy of 26.3 kilocalories per mole, which contributes to their distinctive chemical and biological properties.

The development of synthetic methodologies for cyclobutanecarboxamides has been driven by their prevalence in biologically active molecules and natural products. Recent advances in palladium-catalyzed aminocarbonylation reactions have enabled the efficient synthesis of 1,2-substituted cyclobutanecarboxamides, including compounds structurally related to this compound. These methodological developments have been crucial in establishing cyclobutane derivatives as viable targets for pharmaceutical research and development.

The chemical classification of this compound places it within multiple categories of organic compounds. Primarily, it functions as a carboxamide, defined as an amide of a carboxylic acid with the general structure RC(=O)NR2. Additionally, the compound contains two distinct cyclobutane rings, classifying it as a member of the carbocyclic compounds family. The presence of both primary amine and secondary amide functional groups further categorizes this molecule as a polyfunctional organic compound with potential for diverse chemical reactivity.

Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural composition through the descriptive name this compound. This nomenclature system clearly indicates the presence of a cyclobutanecarboxamide core structure with an N-substituted 3-aminocyclobutyl group. The compound has been assigned the Chemical Abstracts Service registry number 1156166-72-1, which serves as its unique molecular identifier in chemical databases and literature.

The molecular formula C9H16N2O accurately represents the atomic composition of the compound, indicating the presence of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 168.24 grams per mole, providing essential information for stoichiometric calculations and analytical applications. The compound also exists in hydrochloride salt form, which carries the registry number 1311317-36-8 and has a corresponding molecular formula of C9H17ClN2O.

Additional registry information includes the MDL number MFCD12081940, which provides another standardized identifier for the compound in chemical databases. The compound has been catalogued in various chemical supplier databases, with catalog numbers such as L19134 assigned by commercial vendors. These registry systems ensure accurate identification and traceability of the compound across different platforms and applications in research and development.

Structure-Nomenclature Relationship

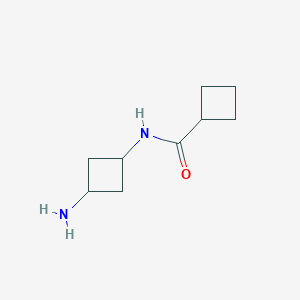

The structural features of this compound directly correlate with its systematic name, demonstrating the logical relationship between molecular architecture and nomenclature conventions. The compound consists of two distinct cyclobutane rings connected through an amide bond, where one ring serves as the carboxamide-bearing core and the other functions as the N-substituted aminocyclobutyl group. The SMILES notation NC1CC(NC(=O)C2CCC2)C1 provides a precise linear representation of this three-dimensional structure.

The spatial arrangement of the molecule reflects the characteristic puckered conformation of cyclobutane rings, which adopt folded structures to minimize torsional strain while accepting increased angle strain. This conformational preference results in bond angles of approximately 88 degrees, slightly reduced from the theoretical 90 degrees of a planar square configuration. The C-C bond lengths in cyclobutane systems are typically 1.56 Angstroms, longer than the 1.54 Angstroms observed in ethane due to 1,3 C-C non-bonding repulsions.

The InChI key KCFGFEYCQNCOMY-UHFFFAOYSA-N serves as a unique structural identifier that encodes the complete molecular connectivity and stereochemistry information. This standardized representation ensures unambiguous identification of the compound across different chemical databases and computational platforms. The structure demonstrates the presence of both sp3-hybridized carbon centers within the cyclobutane rings and the sp2-hybridized carbonyl carbon of the amide functionality.

Significance in Organic and Medicinal Chemistry

This compound holds particular significance in medicinal chemistry due to the unique properties imparted by its dual cyclobutane architecture. Cyclobutane-containing compounds have gained recognition as valuable scaffolds for drug development because of their distinctive nonplanarity, sp3-enrichment, and relatively rigid three-dimensional structures. These characteristics enable cyclobutanes to function as conformationally restricted frameworks, addressing the pharmaceutical industry's emphasis on escaping from molecular flatland and developing more three-dimensional drug molecules.

The compound represents an important example of how cyclobutane rings can be employed to improve multiple pharmacological factors in drug design. Research has demonstrated that cyclobutane incorporation can prevent cis/trans isomerization by replacing alkenes, increase metabolic stability, direct key pharmacophore groups, induce conformational restriction, reduce planarity, serve as aryl isosteres, and fill hydrophobic binding pockets. The dual cyclobutane structure of this compound potentially amplifies these beneficial effects through increased rigidity and three-dimensional complexity.

Recent synthetic developments have highlighted the practical importance of this compound class in pharmaceutical applications. Advanced palladium-catalyzed aminocarbonylation methodologies have enabled the efficient preparation of structurally related cyclobutanecarboxamides with excellent regioselectivity and stereoselectivity. These synthetic approaches have facilitated the rapid installation of cyclobutane units as conformational restriction elements, greatly enhancing direct access to valuable drug molecules that require conformational control.

Properties

IUPAC Name |

N-(3-aminocyclobutyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-7-4-8(5-7)11-9(12)6-2-1-3-6/h6-8H,1-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFGFEYCQNCOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminocyclobutyl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanecarboxylic acid with an amine derivative to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminocyclobutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may produce primary or secondary amines .

Scientific Research Applications

Chemistry

N-(3-aminocyclobutyl)cyclobutanecarboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it valuable in developing new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies: It can inhibit specific enzymes, providing insights into metabolic pathways.

- Receptor Binding Assays: The compound's interactions with receptors can elucidate mechanisms of action for potential therapeutic agents.

Industry

The compound finds applications in industrial settings, particularly in:

- Production of Specialty Chemicals: Its unique properties facilitate the creation of novel materials with specific characteristics.

- Development of Drug Delivery Systems: Its ability to form stable complexes enhances drug solubility and bioavailability.

Case Study 1: Enzyme Inhibition

A study investigated the role of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Receptor Binding

Research focused on the binding affinity of this compound to neurotransmitter receptors. The findings revealed that it could effectively modulate receptor activity, highlighting its importance in pharmacological applications.

Mechanism of Action

The mechanism of action of N-(3-aminocyclobutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-aminocyclobutyl)cyclobutanecarboxamide with key analogs, focusing on molecular features, melting points, yields, and purity:

Key Observations:

Ring Strain vs. Stability: The dual cyclobutane structure in this compound likely increases steric strain compared to analogs with single rings (e.g., cyclopropane in Compound 40 or cyclohexane in Compound 42). This strain may reduce thermal stability, though experimental data are lacking. Compound 41, with a pyridine-thienopyrimidine core and cyclobutanecarboxamide, exhibits a high melting point (252–253°C), suggesting strong intermolecular interactions despite moderate yield (22%) .

Aromatic substituents (e.g., N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide) may improve π-π stacking interactions, influencing binding in biological systems .

Synthetic Challenges :

Commercial and Research Status

- This compound is discontinued commercially, limiting accessibility .

- In contrast, derivatives like N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide remain available for research, highlighting the demand for aromatic carboxamides .

Biological Activity

N-(3-aminocyclobutyl)cyclobutanecarboxamide is a compound of increasing interest in pharmaceutical research, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclobutanecarboxamides. Its structure features a cyclobutane ring that contributes to its unique biological properties. The presence of an amino group enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of critical enzymes involved in cancer progression and inflammation.

- Inhibition of Fat Mass and Obesity Associated Protein (FTO) : Studies have shown that cyclobutanecarboxamides can inhibit FTO, an enzyme linked to obesity and cancer cell proliferation. This inhibition can lead to reduced fat accumulation and decreased tumor growth in preclinical models .

- Interaction with CDK9 : Recent findings suggest that this compound may also interact with cyclin-dependent kinase 9 (CDK9), which is essential for transcriptional regulation in cancer cells. Inhibiting CDK9 has been shown to induce apoptosis in various cancer cell lines, making this pathway a target for therapeutic intervention .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Cancer Treatment : In a study involving triple-negative breast cancer (TNBC) cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values ranging from 0.60 μM to 1.23 μM across different cell lines. This suggests a promising role for this compound in developing targeted therapies for aggressive breast cancers .

- Inflammation Modulation : Another study highlighted the compound's potential in modulating inflammatory pathways, particularly through its effects on cytokine levels associated with immune responses. This could position it as a candidate for treating inflammatory diseases .

Q & A

Q. Example Synthesis Table :

| Derivative | Yield (%) | Melting Point (°C) | Key NMR Signals |

|---|---|---|---|

| Compound 2.9 | 57 | 163–167 | δ 12.40 (C(S)NH), 11.35 (C(O)NH) |

| Compound 2.10 | 53 | 201–202 | δ 7.91 (Ph-2,6), 3.42 (cyclobutyl H-1) |

What analytical techniques are most reliable for confirming the structure of this compound derivatives?

Basic Research Focus

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- 1H NMR : Identifies proton environments (e.g., cyclobutane ring protons at δ 2.07–1.81 ppm) and hydrogen bonding in amide groups .

- LC-MS : Verifies molecular weight and detects impurities (e.g., m/z = 278 [M+1] with 95% purity) .

- Melting Point Analysis : Used to assess crystallinity and batch consistency (e.g., 163–167°C for Compound 2.9) .

- Elemental Analysis : Matches experimental vs. theoretical C, H, N, S ratios (e.g., C: 56.36% found vs. 56.30% calculated) .

Note : Discrepancies in melting points or NMR splitting patterns may indicate stereochemical variations or solvent effects, requiring additional validation via X-ray crystallography or 2D NMR .

How can researchers optimize reaction conditions to improve the yield of this compound amid contradictory reports on reaction efficiency?

Advanced Research Focus

Contradictory yields (e.g., 53% vs. 66% for similar derivatives) often stem from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.

- Catalyst use : Amine bases (e.g., Et3N) can accelerate coupling but require strict stoichiometric control .

- Temperature : Reflux conditions (80–100°C) improve kinetics but may degrade heat-sensitive intermediates .

Q. Methodological Recommendations :

- Design of Experiments (DoE) : Systematically vary solvent, temperature, and catalyst loadings.

- In-line monitoring : Use FTIR or HPLC to track reaction progress and intermediate stability.

- Purification : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) to isolate stereoisomers .

What computational methods are used to predict the biological activity of this compound derivatives?

Advanced Research Focus

Virtual screening and molecular docking are key for activity prediction:

- Target identification : Derivatives like N-(3-aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467) are docked against enzymes (e.g., Human Arginase I) using AutoDock Vina or Schrödinger Suite .

- Pharmacophore modeling : Aligns substituents (e.g., amino groups) with enzyme active sites (e.g., hydrogen bonding to catalytic residues) .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Case Study : Derivatives in showed inhibitory potential against Leishmania enzymes, guiding lead optimization for antiparasitic drug development .

How do structural modifications to the cyclobutane ring affect the physicochemical and biological properties of this compound?

Advanced Research Focus

Modifications to the cyclobutane ring or substituents alter:

- Bioactivity : Fluorination at the 3-position (e.g., trans-N-ethyl-3-fluoro derivatives) enhances target binding in kinase inhibitors (e.g., MRT67307 for IKKε/TBK-1 inhibition) .

- Solubility : Salt formation (e.g., tosylate salts) improves aqueous solubility for in vivo studies .

- Metabolic stability : Methyl or tert-butyl groups reduce oxidative metabolism in hepatic microsomal assays .

Q. Comparative Table :

| Derivative | Modification | Biological Target | Key Finding |

|---|---|---|---|

| MRT67307 | Fluorination + morpholinylmethyl | IKKε/TBK-1 | IC50 = 16 nM (IKKε) |

| MRT68921 | Cyclopropyl + tetrahydroisoquinoline | ULK1/2 | IC50 = 4 nM (ULK1) |

Recommendation : Use QSAR models to correlate logP, polar surface area, and bioactivity for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.